2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid
Description
2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid is a sulfur-containing aromatic compound featuring a phenyl ring substituted with a sulfanyl group (-S-) linked to a 2-carbamoylethyl moiety (-CH₂CH₂CONH₂). This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur-containing ligands.
Properties
IUPAC Name |
2-[4-(3-amino-3-oxopropyl)sulfanylphenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c12-10(13)5-6-16-9-3-1-8(2-4-9)7-11(14)15/h1-4H,5-7H2,(H2,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCXMUAGWHABSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)SCCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid typically involves the reaction of 4-mercaptophenylacetic acid with 2-bromoacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group attacks the bromoacetamide, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Tetralin-Substituted Phenylacetic Acids (38a, 38b, 39a, 39b)
These compounds (e.g., 2-{4-[(5,5,8,8-tetramethyltetrahydronaphthalen-2-yl)sulfanyl]phenyl}acetic acid ) feature a bulky tetralin group attached via sulfanyl (38a, 38b) or sulfonyl (39a, 39b) linkages .
- Key Differences :
- Substituent Position : Para-substituted (38a, 39a) vs. meta-substituted (38b, 39b) phenyl rings.
- Sulfur Oxidation State : Sulfanyl (-S-) in 38a/b vs. sulfonyl (-SO₂-) in 39a/b, altering electronic properties and metabolic stability.
2-Phenyl-2-{[4-(Propan-2-yl)phenyl]sulfanyl}acetic Acid
This analog (CAS 938287-63-9) has a branched isopropyl group on the phenyl ring, enhancing lipophilicity.
2-[4-(Cyclopropylsulfanyl)phenyl]acetic Acid
Featuring a cyclopropyl substituent, this compound (CAS 868614-27-1) is structurally simpler.
- Key Comparison : The cyclopropyl group introduces ring strain and moderate hydrophobicity, contrasting with the carbamoylethyl group’s hydrogen-bonding capacity .
Physicochemical Properties
*Estimated based on analogs. The carbamoylethyl group likely increases solubility via hydrogen bonding compared to halogen/alkyl substituents.
Enzyme Inhibition (CYP26A1)
Tetralin-substituted analogs (38a/b, 39a/b) inhibit CYP26A1, a retinoic acid hydroxylase, with IC₅₀ values in the nanomolar range. Sulfonyl derivatives (39a/b) exhibit enhanced potency due to improved electron-withdrawing effects . The target compound’s carbamoylethyl group may similarly modulate enzyme binding through hydrogen-bond interactions.
PPAR Gamma Ligands
The target compound’s carbamoylethyl group could mimic this activity by interacting with nuclear receptor binding pockets.
Anti-inflammatory and Analgesic Potential
Sulindac sulfide derivatives () and chlorophenyl analogs () highlight the role of sulfur-containing acetic acids in cyclooxygenase inhibition. The target compound’s structure aligns with NSAID pharmacophores, suggesting anti-inflammatory utility.
Biological Activity
2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid, a compound with the potential for various biological activities, has garnered interest in recent years. This article reviews its biological properties based on diverse research findings, including its mechanisms of action, efficacy in different biological contexts, and potential applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C12H15N1O3S1
- CAS Number : 1132-61-2
The presence of the sulfanyl and carbamoyl groups suggests potential interactions with biological systems, particularly in enzyme inhibition and antimicrobial activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Similar derivatives like phenylacetic acid have shown effectiveness against various bacterial strains by disrupting cell membrane integrity and inhibiting protein synthesis .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The structural features allow it to interact with active sites of enzymes, potentially altering their function.
The mechanisms through which this compound exerts its biological effects include:
- Disruption of Cell Membranes : Studies on related compounds indicate that they can damage cell membranes, leading to increased permeability and eventual cell death .
- Inhibition of Protein Synthesis : By interfering with ribosomal function or directly affecting the synthesis machinery, this compound could inhibit bacterial growth .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its antimicrobial effects and possibly influencing other biological pathways.
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antibacterial activity of phenylacetic acid derivatives against Agrobacterium tumefaciens. The results indicated significant inhibition of bacterial growth, with IC50 values comparable to established antibiotics. The mechanism was attributed to membrane disruption and metabolic interference .
Case Study 2: Enzyme Interaction
Another study focused on the interaction of similar compounds with key metabolic enzymes. The findings suggested that these compounds could effectively inhibit enzyme activity involved in fatty acid metabolism, potentially leading to altered metabolic states in treated organisms .
Data Table: Biological Activities Comparison
| Compound | Antimicrobial Activity | Enzyme Inhibition | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Yes | Membrane disruption, protein synthesis inhibition |
| Phenylacetic Acid | High | Yes | Membrane disruption, ROS generation |
| 2-Phenethyl Acetate | Moderate | Limited | Enzyme inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
